molecular formula C24H28N2O4 B5294035 N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide

N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide

货号 B5294035
分子量: 408.5 g/mol
InChI 键: SEDJCNLZDREQCJ-JCMHNJIXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide, also known as A-438079, is a synthetic compound that has been extensively studied for its potential use as a selective antagonist of P2X7 receptors. P2X7 receptors are a class of purinergic receptors that are involved in various physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases.

作用机制

N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide acts as a selective antagonist of P2X7 receptors by binding to the allosteric site of the receptor. P2X7 receptors are ionotropic receptors that are activated by the binding of ATP. The activation of P2X7 receptors leads to the opening of a pore in the cell membrane, allowing the influx of calcium ions and the release of pro-inflammatory cytokines. This compound inhibits the activation of P2X7 receptors by stabilizing the closed conformation of the receptor, thus preventing the opening of the pore and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, in vitro and in vivo. This compound has also been shown to reduce pain behavior in animal models of neuropathic pain and to improve cognitive function in animal models of Alzheimer's disease. This compound has been shown to have no significant effect on the viability of cells or on the release of other cytokines, such as IL-6 and IL-10.

实验室实验的优点和局限性

N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide has several advantages for lab experiments. It is a selective antagonist of P2X7 receptors, which allows for the specific inhibition of the receptor without affecting other purinergic receptors. This compound has also been shown to have no significant effect on the viability of cells or on the release of other cytokines, which reduces the potential for off-target effects. However, this compound has some limitations for lab experiments. It has a relatively short half-life in vivo, which requires frequent dosing to maintain effective concentrations. This compound also has poor solubility in water, which requires the use of organic solvents for in vitro experiments.

未来方向

There are several future directions for the study of N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, including the determination of the optimal dosing regimen and the identification of potential drug interactions. Further studies are also needed to investigate the potential therapeutic applications of this compound in various diseases, including inflammation, pain, and neurodegenerative diseases. Finally, the development of more selective and potent P2X7 receptor antagonists may provide new opportunities for the treatment of these diseases.

合成方法

N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide is synthesized by the reaction of N-(4-methoxyphenyl)-4-isobutoxybenzamide with allylisocyanate, followed by the reaction with acetic anhydride. The final product is obtained after purification by column chromatography. The synthesis method has been optimized to achieve a high yield of the product and to minimize the formation of impurities.

科学研究应用

N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide has been extensively studied for its potential use as a selective antagonist of P2X7 receptors. P2X7 receptors are involved in various physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases. This compound has been shown to inhibit the activation of P2X7 receptors and to reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, in vitro and in vivo. This compound has also been shown to reduce pain behavior in animal models of neuropathic pain and to improve cognitive function in animal models of Alzheimer's disease.

属性

IUPAC Name

N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-5-14-25-24(28)22(15-18-6-10-20(29-4)11-7-18)26-23(27)19-8-12-21(13-9-19)30-16-17(2)3/h5-13,15,17H,1,14,16H2,2-4H3,(H,25,28)(H,26,27)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDJCNLZDREQCJ-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。